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For Researchers, Scientists, and Drug Development Professionals

Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous structural elucidation of natural products. This application note provides a

detailed protocol and data interpretation guide for confirming the structure of Luteolin 7-O-
glucuronide, a flavonoid glycoside with known anti-inflammatory and antioxidant properties.[1]

[2] The methodologies described herein utilize one-dimensional (¹H and ¹³C) and two-

dimensional (COSY, HSQC, HMBC) NMR experiments to establish the identity of the luteolin

aglycone, identify the sugar moiety as glucuronic acid, and determine the site of glycosylation.

Introduction
Luteolin 7-O-glucuronide is a naturally occurring flavonoid found in various plants.[1][3][4][5]

Its structural characterization is crucial for quality control, metabolomic studies, and

understanding its biological activities. NMR spectroscopy provides a powerful, non-destructive

method to determine its complete chemical structure by analyzing the magnetic properties of its

atomic nuclei.

The structure consists of a luteolin aglycone linked to a glucuronic acid moiety at the 7-position

of the A-ring. The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved
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through a combination of NMR techniques. ¹H NMR provides information on the number and

environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are

then used to piece the structure together:

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within the same

spin system, crucial for assigning protons on the same aromatic ring or within the sugar

moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and

carbon atoms (C-H).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and

carbons over two to three bonds, which is key for connecting different structural fragments,

such as the sugar unit to the aglycone.

Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Luteolin 7-O-
glucuronide, recorded in DMSO-d₆. The assignments are based on data from the luteolin

aglycone and analysis of related flavonoid glycosides.

Table 1: ¹H NMR Spectroscopic Data for Luteolin 7-O-glucuronide (DMSO-d₆)
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Position δ (ppm) Multiplicity J (Hz)

Luteolin Aglycone

3 6.75 s

6 6.45 d 2.0

8 6.79 d 2.0

2' 7.43 d 2.0

5' 6.92 d 8.3

6' 7.46 dd 8.3, 2.0

5-OH 12.98 s

Glucuronic Acid

Moiety

1'' 5.15 d 7.5

2'' 3.30 m

3'' 3.38 m

4'' 3.45 m

5'' 3.80 d 9.5

Table 2: ¹³C NMR Spectroscopic Data for Luteolin 7-O-glucuronide (DMSO-d₆)
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Position δ (ppm)

Luteolin Aglycone

2 164.4

3 103.0

4 181.8

5 161.2

6 99.8

7 162.9

8 94.8

9 157.0

10 105.5

1' 121.5

2' 113.5

3' 145.8

4' 149.9

5' 116.1

6' 119.0

Glucuronic Acid Moiety

1'' 100.2

2'' 74.5

3'' 76.5

4'' 71.8

5'' 75.8

6'' 170.5
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Key 2D NMR Correlations
Table 3: Key HMBC and COSY Correlations for Structural Elucidation

Proton (δ ppm)
HMBC Correlated Carbons
(Position)

COSY Correlated Protons
(Position)

H-6 (6.45) C-5, C-7, C-8, C-10 H-8

H-8 (6.79) C-6, C-7, C-9, C-10 H-6

H-2' (7.43) C-2, C-4', C-6' H-6'

H-5' (6.92) C-1', C-3', C-4' H-6'

H-6' (7.46) C-2', C-4', C-5' H-5', H-2'

H-1'' (5.15) C-7, C-2'', C-3'', C-5'' H-2''

H-5'' (3.80) C-1'', C-4'', C-6'' H-4''

Experimental Protocols
Sample Preparation

Dissolution: Accurately weigh 1-5 mg of the isolated Luteolin 7-O-glucuronide and dissolve

it in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6] DMSO-d₆ is a

suitable solvent for flavonoids, capable of dissolving the compound and minimizing

interfering solvent signals in the spectral regions of interest.

Transfer: Transfer the solution to a 5 mm NMR tube.

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool

directly into the NMR tube to remove any particulate matter that could degrade spectral

quality.

NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity.[6]
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¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 16 ppm, centered around 8 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: 240 ppm, centered around 120 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, as ¹³C has low natural abundance.

2D COSY:

Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

Spectral Width: 12-14 ppm in both dimensions.

Data Points: 2048 in F2, 256-512 in F1.

Number of Scans: 4-8 per increment.

2D HSQC:

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

F2 (¹H) Spectral Width: 12-14 ppm.
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F1 (¹³C) Spectral Width: 180-200 ppm.

Number of Scans: 8-16 per increment.

2D HMBC:

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

F2 (¹H) Spectral Width: 12-14 ppm.

F1 (¹³C) Spectral Width: 220-240 ppm.

Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz (e.g., 62.5 ms).

Number of Scans: 16-32 per increment.

Visualization of Workflows and Correlations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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